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molecular formula C14H8N2O6 B8725399 1-Amino-4,5-dihydroxy-8-nitroanthraquinone CAS No. 24069-55-4

1-Amino-4,5-dihydroxy-8-nitroanthraquinone

Cat. No. B8725399
M. Wt: 300.22 g/mol
InChI Key: XHTBQEDDFNUDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048199

Procedure details

16.5 parts of a mixture of 1,5-dinitro-4,8-dihydroxyanthraquinone and 1,8-dinitro-4,5-dihydroxyanthraquinone (about 1:1 parts) is heated with 50 parts of phenol for eight hours at 180° C while stirring. After cooling 100 parts by volume of methanol is added, the precipitate is suction filtered and the residue is washed with methanol and then with hot water. After drying 13 parts of a mixture of 1-amino-5-nitro-4,8-dihydroxyanthraquinone and 1-amino-8-nitro-4,5-dihydroxyanthraquinone is obtained; this is equivalent to 87% of the calculated yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C1C2C(=O)C3C(=C([N+]([O-])=O)C=CC=3O)C(=O)C=2C(O)=CC=1)([O-])=O.[N+:25]([C:28]1[C:41]2[C:40](=[O:42])[C:39]3[C:34](=[C:35]([OH:46])[CH:36]=[CH:37][C:38]=3[N+:43]([O-])=O)[C:33](=[O:47])[C:32]=2[C:31]([OH:48])=[CH:30][CH:29]=1)([O-:27])=[O:26].C1(O)C=CC=CC=1>CO>[NH2:43][C:38]1[C:39]2[C:40](=[O:42])[C:41]3[C:32](=[C:31]([OH:48])[CH:30]=[CH:29][C:28]=3[N+:25]([O-:27])=[O:26])[C:33](=[O:47])[C:34]=2[C:35]([OH:46])=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)[N+](=O)[O-])=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)[N+](=O)[O-])O)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue is washed with methanol
CUSTOM
Type
CUSTOM
Details
After drying
ADDITION
Type
ADDITION
Details
13 parts of a mixture of 1-amino-5-nitro-4,8-dihydroxyanthraquinone

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)[N+](=O)[O-])O)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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